1-(1-Phenylethyl)imidazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-phenylethyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9(10-5-3-2-4-6-10)13-8-7-12-11(13)14/h2-6,9H,7-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPJKGPQTCLXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Design for 1 1 Phenylethyl Imidazolidin 2 One
Regioselective and Stereoselective Synthetic Approaches
The construction of 1-(1-phenylethyl)imidazolidin-2-one requires precise control over bond formation to ensure the correct connectivity (regioselectivity) and spatial arrangement of atoms (stereoselectivity). This is typically achieved by either forming the heterocyclic ring from a chiral precursor already containing the 1-phenylethyl group or by introducing this chiral moiety onto a pre-existing imidazolidin-2-one scaffold.
The formation of the imidazolidin-2-one ring is a fundamental step in the synthesis of the title compound. Several reliable methods have been established for this purpose.
A primary and straightforward approach involves the reaction of a 1,2-diamine with a carbonylating agent. mdpi.com For the synthesis of this compound, this would typically start with N-(1-phenylethyl)ethane-1,2-diamine. This diamine precursor can be cyclized using phosgene (B1210022) or its safer equivalents, such as carbonyldiimidazole (CDI). nih.govnih.gov The use of CDI is advantageous as it produces benign byproducts like carbon dioxide and imidazole. nih.gov Oxidative carbonylation, using carbon monoxide and an oxidant in the presence of a catalyst like selenium, is another method to convert 1,2-diamines into imidazolidin-2-ones. mdpi.com
Another significant strategy is the acid-catalyzed intramolecular cyclization of N-(2,2-dialkoxyethyl)urea derivatives. nih.govmdpi.com This process begins with the formation of a urea (B33335) from an appropriate isocyanate and an aminoacetal. Subsequent treatment with acid, such as trifluoroacetic acid (TFA), promotes cyclization to an intermediate 5-alkoxyimidazolidin-2-one, which then eliminates alcohol to form an iminium cation. nih.gov This reactive intermediate can then be trapped to yield the final product. The regioselectivity of this cyclization is generally high, favoring the formation of the five-membered ring. nih.govmdpi.com
Intramolecular hydroamidation of propargylic ureas also provides a pathway to the imidazolidin-2-one core. acs.org This reaction can be catalyzed by bases or metals. For instance, organocatalysts like the phosphazene base BEMP can effectively promote the 5-exo-dig cyclization of propargylic ureas under mild conditions to yield 5-methyleneimidazolidin-2-ones. acs.orgresearchgate.net Metal catalysts, such as those based on silver(I) or gold(I), can also be employed to facilitate the hydroamination of the alkyne moiety by the urea nitrogen, leading to the formation of the imidazolidin-2-one ring. mdpi.com
| Cyclization Method | Starting Materials | Reagents | Key Features |
| Carbonylation of Diamines | N-(1-phenylethyl)ethane-1,2-diamine | Carbonyldiimidazole (CDI), Phosgene | Widely used, CDI offers mild conditions and benign byproducts. nih.gov |
| Acid-Catalyzed Urea Cyclization | N-(2,2-Dialkoxyethyl)-N'-(1-phenylethyl)urea | Trifluoroacetic Acid (TFA) | Excellent regioselectivity, readily available starting materials. nih.govmdpi.com |
| Hydroamidation of Propargylic Ureas | Propargylic urea derived from 1-phenylethylamine (B125046) | BEMP (organocatalyst), Ag(I) or Au(I) salts | Access to functionalized imidazolidin-2-ones, mild conditions. mdpi.comacs.org |
One common approach is the direct N-alkylation of a pre-formed imidazolidin-2-one. This involves reacting imidazolidin-2-one with a 1-phenylethyl halide (e.g., 1-bromo-1-phenylethane) in the presence of a base. researchgate.net Standard conditions often utilize bases like potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. researchgate.net To enhance reactivity, a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) can be added to facilitate an in situ Finkelstein reaction. researchgate.net A challenge with this method is the potential for O-alkylation, although N-alkylation is generally favored for imidazolidin-2-ones. google.com
Alternatively, and often preferably for stereochemical control, the synthesis can begin with enantiomerically pure (R)- or (S)-1-phenylethylamine. This chiral amine serves as a foundational building block. For example, it can be reacted with 2-chloroethyl isocyanate to form a urea precursor, which is then cyclized under basic conditions to yield the desired chiral this compound. Another route involves the reductive amination of a keto-aldehyde with 1-phenylethylamine, followed by cyclization. A highly effective modern approach is the palladium-catalyzed carboamination of N-allylureas. nih.gov In this method, an N-allyl-N'-(1-phenylethyl)urea can be reacted with an aryl bromide in the presence of a palladium catalyst and a suitable ligand to construct the substituted imidazolidin-2-one ring in a single step, forming both a C-C and a C-N bond. nih.gov
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound in a one-pot process. nih.gov These reactions minimize intermediate isolation steps, saving time and resources. nih.gov
A pseudo-multicomponent reaction has been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones. nih.govmdpi.com This strategy can be adapted by starting with trans-(R,R)-1,2-diaminocyclohexane, which is first converted in situ to a Schiff base. Following reduction to the corresponding diamine, cyclization with carbonyldiimidazole (CDI) furnishes the imidazolidin-2-one core. nih.gov A similar strategy could be envisioned where 1-phenylethylamine is a component.
A plausible three-component reaction for this synthesis could involve the condensation of 1-phenylethylamine, an aldehyde (such as formaldehyde), and an isocyanide derivative. vu.nl The initial reaction would likely form an imine from the amine and aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization of the resulting intermediate would lead to the imidazolidine (B613845) ring system. While direct application to this compound is not extensively documented, the synthesis of optically active 1-(1-phenylethyl)imidazole N-oxides from (R)- or (S)-1-phenylethylamine, formaldehyde, and an α-(hydroxyimino) ketone demonstrates the feasibility of such three-component approaches starting with a chiral amine. uzh.ch
Catalytic Systems for Enantioselective and Diastereoselective Synthesis
The development of catalytic systems is crucial for achieving high levels of enantioselectivity and diastereoselectivity, enabling the synthesis of specific stereoisomers of this compound.
Chiral catalysts are employed to induce asymmetry in the cyclization step, leading to an enantiomerically enriched product. Bifunctional thiourea (B124793) catalysts derived from cinchona alkaloids have proven effective in the asymmetric synthesis of 2-imidazolidinones. clockss.org These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating a tandem Mannich/cyclization reaction of N-sulfonylimines with diethyl 2-isocyanatomalonate to produce chiral imidazolidinones with high enantioselectivity. clockss.org
Metal-based chiral catalysts are also prominent. Copper(II) complexes with chiral bisoxazoline ligands can catalyze the asymmetric intramolecular cyclization of N-alkenyl ureas. mdpi.com This approach allows for the formation of chiral imidazolidinones with high enantioselectivity. Similarly, merging copper catalysis with visible-light photoredox catalysis provides a strategy for the asymmetric synthesis of chiral imidazolidines from simple glycine (B1666218) derivatives, aldehydes, and imines, which can be precursors to the target oxo-derivative. rsc.org
| Catalyst System | Reaction Type | Key Features | Enantioselectivity |
| Bifunctional Thiourea | Tandem Mannich/Cyclization | Operates via hydrogen bonding; effective for N-sulfonylimines. clockss.org | Up to 98% ee |
| Cu(II)-Bisoxazoline | Asymmetric Intramolecular Cyclization | Effective for N-alkenyl ureas; requires a basic medium. mdpi.com | High to excellent |
| Pd(II)-Pyridine-Oxazoline | Asymmetric Diamination of Dienes | Provides chiral imidazolidin-2-ones from 1,3-dienes and ureas. mdpi.com | Excellent |
In many catalytic cycles, the choice of ligand is critical not only for inducing chirality but also for accelerating the reaction rate and controlling selectivity. Ligand-accelerated catalysis is particularly relevant in metal-catalyzed cross-coupling and cyclization reactions.
In the palladium-catalyzed carboamination of N-allylureas, the selection of a phosphine (B1218219) ligand is crucial for the reaction's success. nih.gov Bidentate ligands such as Xantphos have been shown to be highly effective, promoting the desired C-N and C-C bond-forming sequence while suppressing side reactions. The ligand coordinates to the palladium center, influencing its electronic properties and steric environment, thereby facilitating the key steps of oxidative addition, migratory insertion, and reductive elimination. nih.gov
Similarly, in copper-catalyzed asymmetric reactions, the use of bidentate oxazoline (B21484) ligands is essential for achieving high enantioselectivity. mdpi.com These ligands create a chiral environment around the copper center, which directs the approach of the substrate and controls the stereochemical outcome of the C-N bond formation during cyclization. The specific structure of the ligand can be tuned to optimize the reaction for a particular substrate, demonstrating the power of ligand design in modern synthetic chemistry. nih.gov
Chemical Reactivity and Transformation Mechanisms of 1 1 Phenylethyl Imidazolidin 2 One
Electrophilic and Nucleophilic Reactivity Profiles
The imidazolidin-2-one scaffold is a common feature in many biologically active compounds and approved drugs. nih.gov The reactivity of 1-(1-phenylethyl)imidazolidin-2-one is largely dictated by the electron-donating and withdrawing characteristics of its atoms and functional groups. The nitrogen atoms, particularly the one not directly attached to the phenylethyl group, and the carbonyl oxygen are key sites for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.
The nitrogen atoms of the imidazolidinone ring can participate in various reactions. The secondary amine nitrogen (N-H) is nucleophilic and can be functionalized through reactions such as alkylation, acylation, and arylation. For instance, in the synthesis of related imidazolidin-2-one derivatives, the nitrogen atom can be part of a cyclization reaction to form the heterocyclic ring. researchgate.net
The reactivity of the nitrogen atoms is also central to the synthesis of imidazolidin-2-ones. One common synthetic route involves the carbonylation of diamines. nih.govacs.org In the context of this compound, this would involve 1-phenylethane-1,2-diamine (B1297429) as a precursor.
Recent research has also explored sulfenylnitrene-mediated nitrogen-atom insertion into imidazoles, which could be a potential, though more complex, route for modifying the imidazolidinone core. chemrxiv.orgchemrxiv.org This method allows for the selective incorporation of a nitrogen atom into heterocyclic systems. chemrxiv.orgchemrxiv.org
The imidazolidinone ring itself possesses a unique reactivity profile. The carbonyl group within the ring can undergo nucleophilic attack. The stability of the ring is considerable, but under certain conditions, it can be opened or expanded. The presence of the phenylethyl group can introduce steric hindrance, influencing the regioselectivity of reactions involving the ring.
The crystal structure of a related compound, 2-[1-(1-Phenylethyl)imidazolidin-2-ylidene]malononitrile, reveals that the imidazolidine (B613845) moiety is nearly planar. nih.gov This planarity can affect the accessibility of reagents to the different faces of the ring. The dihedral angle between the imidazolidin ring and the benzene (B151609) ring is significant, at 87.18 (2)°. nih.gov
Studies on nucleophilic substitution reactions of similar compounds, such as 1-phenylethyl chlorides, provide insights into the potential reactivity of the phenylethyl moiety of the title compound. rsc.org These reactions can proceed through S"N"1 or S"N"2 mechanisms, depending on the substituents and reaction conditions. rsc.orgwikipedia.org
Ring-Opening and Ring-Expansion Reactions
The imidazolidinone ring can undergo ring-opening reactions under specific conditions. For example, hydrolysis, either acidic or basic, can cleave the amide bonds, leading to the corresponding diamine and carbonic acid derivatives. The stability of the ring makes such reactions require relatively harsh conditions.
Ring-expansion reactions offer a pathway to larger heterocyclic systems. A notable example is the Lewis acid-catalyzed reaction of aziridine-2-carboxylates with isocyanates to form imidazolidin-2-ones. bioorg.org This stereospecific ring expansion proceeds with retention of configuration. bioorg.org While this is a method for synthesis, it also highlights the potential for the imidazolidinone ring to be derived from smaller, strained rings. Another approach involves the reaction of N-alkylaziridine-2-carboxylates with N-alkyl isocyanates, which can lead to imidazolidin-2-ones. researchgate.net
Photochemical methods have also been explored for ring expansion of other heterocyclic systems, such as oxetanes and thietanes, which proceed through ylide intermediates. d-nb.info While not directly applied to imidazolidinones, these studies provide mechanistic insights into ring expansion processes that could potentially be adapted. d-nb.info Similarly, SN1 carbocation rearrangements can lead to ring expansion, particularly in the case of five-membered rings expanding to more stable six-membered rings. youtube.com
Derivatization Strategies for Structural Modification
The structure of this compound allows for various derivatization strategies to modify its properties. The secondary amine can be a key handle for introducing a wide range of substituents.
One common strategy is the introduction of functional groups onto the nitrogen atom not bearing the phenylethyl group. This can be achieved through standard N-alkylation or N-acylation reactions. The synthesis of optically active 1-(1-phenylethyl)imidazoles from (R)- or (S)-1-phenylethylamine demonstrates the utility of this chiral building block in creating diverse heterocyclic structures. uzh.ch
Derivatization can also occur at the carbonyl group, although this is less common due to the stability of the urea (B33335) functionality. Reduction of the carbonyl group would lead to the corresponding imidazolidine.
The phenylethyl group itself can also be a site for modification, for example, through electrophilic aromatic substitution on the phenyl ring. The specific reaction conditions would need to be carefully chosen to avoid reactions at the imidazolidinone ring.
Mechanistic Studies of Key Chemical Transformations
Mechanistic studies provide a deeper understanding of the reactions involving this compound and related compounds. For instance, the synthesis of imidazolidin-2-ones from propargylic ureas has been studied using DFT calculations, which suggest a base-mediated isomerization to an allenamide intermediate as the most feasible pathway. acs.org
In the ring expansion of aziridines to imidazolidin-2-ones, the reaction is proposed to proceed through an aziridinium (B1262131) ion intermediate. bioorg.org The stereospecificity of this reaction, with retention of configuration, is a key mechanistic feature. bioorg.org
Nucleophilic substitution reactions at the benzylic carbon of the 1-phenylethyl group are likely to proceed via a borderline mechanism, with contributions from both S"N"1 and S"N"2 pathways. wikipedia.org The exact mechanism would be influenced by the solvent and the nature of the nucleophile and any substituents on the phenyl ring. rsc.org Studies on the reaction of 1-phenylethyl chloride with sodium methoxide (B1231860) in methanol (B129727) showed that the reaction proceeds via a mix of S"N"1 and S"N"2 mechanisms. wikipedia.org
The mechanism of ring-opening reactions of other heterocyclic systems, like epoxides, can also provide analogous insights. These reactions can be catalyzed and proceed through nucleophilic addition, with the regioselectivity depending on the reaction conditions. nih.gov
Stereochemical Aspects and Chiral Recognition in 1 1 Phenylethyl Imidazolidin 2 One Systems
Configuration and Conformation of the 1-Phenylethyl Substituent
The stereochemical identity of 1-(1-Phenylethyl)imidazolidin-2-one is fundamentally defined by the chiral center located at the benzylic carbon of the 1-phenylethyl group. This single stereocenter gives rise to two enantiomeric forms: (S)-1-(1-phenylethyl)imidazolidin-2-one and (R)-1-(1-phenylethyl)imidazolidin-2-one. The configuration at this center is crucial as it dictates the spatial orientation of the phenyl group relative to the imidazolidin-2-one ring system.
The conformation of the 1-phenylethyl substituent, which describes the rotational arrangement around the C-N bond connecting it to the heterocyclic ring, is a key determinant of the compound's reactivity and its effectiveness as a chiral auxiliary. The phenyl group, due to its steric bulk, will preferentially occupy positions that minimize steric hindrance with the imidazolidin-2-one ring. Computational studies on similar chiral amide auxiliaries have shown that the phenyl ring often orients itself away from the bulkier parts of the molecule to achieve a lower energy state. nih.gov In the case of this compound, this would involve rotation around the C-N bond to position the phenyl group in a pseudo-equatorial or pseudo-axial orientation that minimizes steric clashes with the carbonyl group and the ethylene (B1197577) bridge of the imidazolidin-2-one ring. The interplay between the (R) or (S) configuration and the conformational preferences of the phenylethyl group establishes a well-defined chiral environment around the molecule.
Diastereomeric and Enantiomeric Purity Assessment Methodologies
The effectiveness of this compound as a chiral auxiliary is directly dependent on its enantiomeric purity. Consequently, robust analytical methods are required to determine the enantiomeric excess (ee) of a given sample.
One of the most common and effective techniques for assessing enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC) . This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. These differential interactions lead to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. For imidazolidin-4-one (B167674) derivatives, which are structurally related, chiral HPLC has been successfully employed to determine enantiomeric excess with high accuracy. nih.gov
Another powerful technique, particularly for the determination of diastereomeric ratios when the compound is derivatized, is Nuclear Magnetic Resonance (NMR) spectroscopy . By reacting the enantiomeric mixture of this compound with a chiral derivatizing agent (e.g., Mosher's acid), a pair of diastereomers is formed. These diastereomers exhibit distinct chemical shifts in their NMR spectra, particularly for protons close to the newly formed stereocenters. For instance, in an analogous system involving 1-phenylethanol, the methyl protons of the phenylethyl group in the resulting diastereomeric esters appear as two distinct doublets in the 1H NMR spectrum, allowing for the integration and calculation of the diastereomeric ratio, which directly reflects the initial enantiomeric ratio. nih.gov
A summary of common assessment methodologies is presented below:
| Methodology | Principle | Application |
| Chiral HPLC | Differential interaction with a chiral stationary phase leading to separation of enantiomers. | Direct determination of enantiomeric excess (ee). |
| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent, resulting in distinguishable signals for each diastereomer. | Determination of diastereomeric and enantiomeric ratios. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound. | Determination of optical purity by comparing the measured specific rotation to that of the pure enantiomer. |
Chiral Induction and Stereocontrol in Reactions Involving the Compound
The primary function of a chiral auxiliary like this compound is to induce stereoselectivity in chemical reactions. The chiral environment established by the phenylethyl group can effectively control the facial selectivity of reactions at a prochiral center elsewhere in the molecule or in a reacting substrate.
The mechanism of chiral induction relies on the steric hindrance provided by the bulky phenyl group, which blocks one face of a reactive intermediate (e.g., an enolate), forcing an incoming reagent to attack from the less hindered face. For example, in the alkylation of an enolate derived from a molecule containing the this compound moiety, the phenyl group would direct the incoming electrophile to the opposite face of the enolate, leading to the preferential formation of one diastereomer. The configuration of the 1-phenylethyl group directly determines the absolute configuration of the newly formed stereocenter. Research on related chiral amide auxiliaries has demonstrated that an (S)-configured auxiliary can lead to the formation of a product with a specific orientation, while the (R)-configured auxiliary yields the opposite enantiomer. nih.gov
The efficiency of chiral induction is often quantified by the diastereomeric excess (de) of the product, which can be determined using techniques like NMR spectroscopy or HPLC. After the desired stereoselective transformation is complete, the chiral auxiliary can be cleaved from the product molecule, yielding an enantiomerically enriched product and allowing for the recovery and reuse of the auxiliary. The selection of the appropriate enantiomer of the auxiliary is therefore a critical step in the design of an asymmetric synthesis.
Conformational Analysis through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for rationalizing its stereodirecting ability. Advanced spectroscopic and computational methods are invaluable tools for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of different protons within the molecule. This data can help to establish the preferred conformation of the phenylethyl group relative to the imidazolidin-2-one ring.
X-ray crystallography offers the most definitive method for determining the solid-state conformation of the molecule. nih.gov By analyzing the crystal structure of either enantiomer, the precise bond angles, bond lengths, and torsional angles can be determined, providing a static but highly detailed picture of the molecule's three-dimensional arrangement.
Computational modeling , using methods such as Density Functional Theory (DFT), has become a powerful tool for exploring the conformational landscape of molecules. sciforum.net By performing conformational searches and energy calculations, the relative stabilities of different conformers can be predicted. These calculations can reveal the lowest energy conformations and the energy barriers to rotation around key single bonds, such as the C-N bond linking the phenylethyl group to the ring. These computational insights, when combined with experimental data from NMR and X-ray crystallography, provide a comprehensive understanding of the structural factors that govern the stereochemical outcomes of reactions involving this compound.
A summary of the techniques used for conformational analysis is provided below:
| Technique | Information Provided |
| 2D NMR (e.g., NOESY) | Through-space correlations between protons, indicating spatial proximity and preferred conformations in solution. |
| X-ray Crystallography | Precise solid-state structure, including bond lengths, angles, and torsional angles. |
| Computational Modeling (e.g., DFT) | Relative energies of different conformers, potential energy surfaces, and predicted geometric parameters. |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structure of organic molecules in solution. For a molecule like 1-(1-phenylethyl)imidazolidin-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign the proton (¹H) and carbon (¹³C) signals unequivocally and to understand the conformational dynamics.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are critical for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. repec.orgrsc.org For this compound, COSY would be used to trace the connectivity within the imidazolidinone ring (the ethylene (B1197577) bridge protons) and the phenylethyl side chain (the methine proton to the methyl and phenyl protons).
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. rsc.org It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the carbon of the methyl group would show a correlation to the methyl protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. rsc.org This is crucial for piecing together the molecular skeleton. For example, the methine proton of the phenylethyl group would be expected to show correlations to the carbons of the phenyl ring and the carbonyl carbon of the imidazolidinone ring, thus confirming the connection between the side chain and the heterocyclic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. nist.gov NOESY is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could reveal the preferred spatial orientation of the phenyl ring relative to the imidazolidinone ring.
A general workflow for NMR analysis would involve first assigning the proton signals using 1D ¹H NMR, then using COSY to establish the spin systems. HSQC would follow to assign the protonated carbons, and HMBC would be used to connect the different fragments and assign quaternary carbons. Finally, NOESY would provide insight into the 3D structure.
Chiral Shift Reagents in NMR Analysis
Determining the enantiomeric purity of a chiral compound like this compound is often achieved using chiral shift reagents (CSRs) in NMR spectroscopy. repec.org These are chiral lanthanide complexes that can reversibly bind to the analyte. repec.org This binding forms transient diastereomeric complexes, which have different NMR spectra. repec.org Consequently, in the presence of a CSR, a racemic mixture will exhibit separate signals for the two enantiomers, allowing for their quantification. repec.orgnih.gov The choice of CSR depends on the functional groups present in the molecule; for this compound, the carbonyl oxygen and the nitrogen atoms of the imidazolidinone ring are potential binding sites.
Mass Spectrometry (MS) Fragmentation Analysis for Structural Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy, which allows for the calculation of its elemental formula. uni.lu This is a critical step in identifying an unknown compound or confirming the identity of a synthesized one. For the related compound, 1-(2-hydroxy-1-phenylethyl)imidazolidin-2-one, predicted HRMS data illustrates the types of ions that might be observed.
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 207.11281 |
| [M+Na]⁺ | 229.09475 |
| [M+K]⁺ | 245.06869 |
| [M+NH₄]⁺ | 224.13935 |
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity. For this compound, fragmentation would likely occur at the benzylic position, leading to the loss of the phenyl group or the formation of a tropylium (B1234903) ion (C₇H₇⁺), and cleavage of the imidazolidinone ring. Studying these fragmentation pathways provides confidence in the structural assignment.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal.
While a crystal structure for this compound itself is not described in the provided search results, data for the closely related derivative, 2-[1-(1-Phenylethyl)imidazolidin-2-ylidene]malononitrile, offers significant insight into the solid-state conformation. chemicalbook.com In the crystal structure of this derivative, the imidazolidine (B613845) ring is nearly planar. chemicalbook.com The dihedral angle between the main plane of the imidazolidine ring and the phenyl ring is 87.18(2)°. chemicalbook.com The crystal structure is stabilized by intermolecular hydrogen bonds. chemicalbook.com
For a chiral compound crystallized as a single enantiomer, X-ray crystallography can unambiguously determine its absolute configuration (R or S). This is often achieved by analyzing the anomalous dispersion of the X-rays.
| Parameter | Value for 2-[1-(1-Phenylethyl)imidazolidin-2-ylidene]malononitrile |
|---|---|
| Molecular Formula | C₁₄H₁₄N₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.6446 (13) |
| b (Å) | 8.0106 (16) |
| c (Å) | 12.847 (3) |
| α (°) | 90.51 (3) |
| β (°) | 101.85 (3) |
| γ (°) | 107.76 (3) |
| Volume (ų) | 635.5 (3) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful non-destructive method for identifying functional groups and probing the molecular structure of this compound. americanpharmaceuticalreview.comnih.gov Both IR and Raman spectroscopy measure the vibrational energies of a molecule's chemical bonds, providing a unique "fingerprint" that is characteristic of its structure. americanpharmaceuticalreview.comnih.govnih.gov While both are vibrational methods, they are based on different physical principles—IR spectroscopy measures the absorption of infrared radiation, whereas Raman spectroscopy analyzes the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com This complementarity allows for a more comprehensive vibrational analysis.
The key functional groups within this compound each exhibit characteristic vibrational frequencies. The imidazolidin-2-one core contains a cyclic urea (B33335) structure, which is a key feature.
Key Vibrational Modes for this compound:
C=O Stretching: The carbonyl group (C=O) of the imidazolidin-2-one ring is expected to produce a strong absorption band in the IR spectrum, typically in the range of 1690-1725 cm⁻¹. researchgate.net In the Raman spectrum, this vibration would also be present, often around 1688 cm⁻¹. researchgate.net The exact position of this peak can be influenced by intermolecular interactions, such as hydrogen bonding. americanpharmaceuticalreview.com
N-H Stretching: The imidazolidin-2-one ring contains an N-H group. This bond typically shows a stretching vibration in the region of 3200-3500 cm⁻¹ in the IR spectrum. scirp.org The sharpness and exact frequency of this peak can indicate the extent of hydrogen bonding in the sample.
C-N Stretching: The C-N bonds within the imidazolidinone ring will have stretching vibrations that typically appear in the fingerprint region of the spectrum, between 1200 cm⁻¹ and 1350 cm⁻¹.
Aromatic C-H Stretching: The monosubstituted phenyl ring gives rise to C-H stretching vibrations above 3000 cm⁻¹. scirp.orgamericanpharmaceuticalreview.com
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. americanpharmaceuticalreview.com
Aliphatic C-H Stretching: The ethyl group and the C-H bond at the chiral center will exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range. americanpharmaceuticalreview.com
Ring Puckering and Twisting: The five-membered imidazolidinone ring is not planar. Its puckering and twisting motions give rise to low-frequency vibrations, which can provide conformational insights, particularly in the far-IR and low-frequency Raman regions. researchgate.net
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| Carbonyl (C=O) | Stretching | 1690 - 1725 | 1680 - 1700 | Strong (IR), Medium (Raman) |
| Amine (N-H) | Stretching | 3200 - 3500 | 3200 - 3500 | Medium, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretching | 2850 - 3000 | 2850 - 3000 | Medium |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | 1450 - 1600 | Medium to Weak |
| C-N | Stretching | 1200 - 1350 | 1200 - 1350 | Medium |
Note: The exact peak positions and intensities can vary based on the physical state of the sample (solid or liquid), solvent, and intermolecular interactions.
Chromatographic Methods for Purity and Isomeric Separation (e.g., Chiral HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Due to the presence of a chiral center at the benzylic position of the phenylethyl group, this compound exists as a pair of enantiomers. Chiral HPLC is the benchmark technique for the separation and quantification of these enantiomers. nih.gov This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds. nih.govwindows.net For a compound like this compound, a CSP with phenylcarbamate derivatives on a silica (B1680970) support could provide the necessary chiral recognition through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. The selection of the mobile phase, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for optimizing the separation.
Interactive Data Table: Exemplary Chiral HPLC Method Parameters
| Parameter | Description |
| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based) |
| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
Note: These parameters are illustrative and would require optimization for the specific separation of this compound enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. jocpr.com For the analysis of this compound, the sample would be vaporized and separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. chemijournal.com
As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The mass spectrum provides a fragmentation pattern that is a unique fingerprint of the molecule, allowing for its unequivocal identification. The fragmentation of this compound would likely involve the cleavage of the bond between the phenylethyl group and the imidazolidinone ring, leading to a prominent ion corresponding to the phenylethyl cation (m/z 105). Other fragments would arise from the imidazolidinone ring itself.
Interactive Data Table: Typical GC-MS Parameters
| Parameter | Description |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Note: These are general parameters and would need to be optimized for the specific analysis of this compound.
Computational and Theoretical Investigations of 1 1 Phenylethyl Imidazolidin 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and physical properties. Methods like Hartree-Fock and various post-Hartree-Fock methods are used, but Density Functional Theory (DFT) has become a mainstay for its balance of accuracy and computational cost. nih.gov
These calculations can determine key aspects of the electronic structure of 1-(1-Phenylethyl)imidazolidin-2-one:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.
Electron Density and Atomic Charges: Calculations can map the electron density distribution, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). Natural Population Analysis (NPA) is a common method to assign partial atomic charges. For imidazolidinone derivatives, the nitrogen and oxygen atoms of the urea (B33335) moiety are expected to be the most electron-rich sites. nih.govsemanticscholar.org Studies on similar 2-(phenylimino)imidazolidine derivatives show that the imine nitrogen is the most electron-rich atom, which influences its basicity (pKa). nih.gov
Reactivity Descriptors: Based on these primary calculations, various reactivity descriptors can be calculated. These include chemical potential, hardness, softness, and the electrophilicity index, which provide a quantitative measure of the molecule's expected reactivity in different chemical environments. jbiochemtech.com
Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations on a Related Imidazolidine (B613845) Structure (Note: This data is hypothetical and based on typical values for similar structures, as direct data for this compound is not available. It serves to illustrate the output of such calculations.)
| Parameter | Description | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 6.0 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |
| NPA Charge on C=O Oxygen | Partial charge on the carbonyl oxygen atom | -0.65 e |
| NPA Charge on N1 | Partial charge on the nitrogen atom bonded to the phenylethyl group | -0.45 e |
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecules are not static entities; they are in constant motion, with bonds rotating and angles bending. Molecular Dynamics (MD) simulations model this behavior by solving Newton's equations of motion for the atoms in the system over time. nih.gov This allows for the exploration of the molecule's conformational landscape—the collection of all possible spatial arrangements of its atoms and their relative energies. lumenlearning.comutdallas.edu
For this compound, key areas of conformational flexibility include:
Rotation around the single bond connecting the phenylethyl group to the imidazolidinone ring.
The puckering of the five-membered imidazolidinone ring itself.
Rotation of the phenyl group.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. mdpi.comdntb.gov.ua By mapping the potential energy surface (PES) of a reaction, DFT can identify the lowest energy path from reactants to products. escholarship.org
Key elements of this analysis include:
Reactants, Intermediates, and Products: The geometries and energies of all stable species involved in the reaction are optimized.
Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. masterorganicchemistry.comwikipedia.org It is not a stable molecule and cannot be isolated, but its structure and energy determine the reaction rate. youtube.com DFT calculations search for first-order saddle points on the potential energy surface to locate these transition states. wikipedia.org
For reactions involving this compound, such as its synthesis or subsequent modification, DFT can be used to compare different possible mechanisms. For instance, in the synthesis of imidazolidin-2-ones from propargylic ureas, DFT studies have shown that a base-mediated isomerization followed by cyclization is the most feasible pathway, with the cyclization step being rate-determining. acs.org Such studies provide activation free energies (ΔG‡) and reaction energies (ΔG_rxn), which explain the observed reaction rates and product selectivities. acs.org
Table 2: Example of DFT-Calculated Energy Profile for a Hypothetical Reaction Step (Note: This table illustrates the kind of data obtained from DFT studies of reaction pathways, using a generic cyclization as an example.)
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactant Complex | Starting materials in close proximity | 0.0 |
| Transition State (TS) | Highest energy point on the pathway | +20.8 |
| Intermediate | A stable species formed along the pathway | -5.2 |
| Product Complex | Final products in close proximity | -36.7 |
QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies in a purely chemical context
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their activity. nih.gov In a purely chemical context, "activity" can refer to a physical property like solubility, a reaction rate, or a retention factor in chromatography.
The process involves several steps:
Data Set: A series of structurally related compounds with experimentally measured properties is required.
Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated. These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors) or 3D descriptors derived from optimized geometries (e.g., dipole moment, molecular surface area). nih.gov DFT-calculated properties like HOMO/LUMO energies and atomic charges can also be used as descriptors. jbiochemtech.com
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., k-Nearest Neighbors, Decision Trees), are used to build a model that correlates a subset of the descriptors with the observed activity. nih.govresearchgate.net
Validation: The model's predictive power is rigorously tested using techniques like cross-validation and prediction on an external set of compounds not used in model training. researchgate.net
For a series of derivatives of this compound, a QSAR model could be developed to predict, for example, their lipophilicity (logP). The resulting model would be an equation highlighting which structural features (represented by the descriptors) most significantly influence this property.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can accurately predict various spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra.
NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the molecule's calculated equilibrium geometry, it is possible to predict NMR chemical shifts. These calculations are often performed using the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework. The predicted shifts can help assign signals in an experimental spectrum and distinguish between different isomers or conformers.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated by determining the second derivatives of the energy with respect to atomic displacements. The resulting predicted IR spectrum shows the positions and relative intensities of absorption bands corresponding to different vibrational modes (e.g., C=O stretch, N-H bend, C-H stretch). Comparing a predicted spectrum to an experimental one can confirm the presence of specific functional groups. For instance, in a study of related imidazolidin-2-ones, the characteristic C=O bond signal was observed around 163.6 ppm in the ¹³C NMR spectrum. mdpi.com
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Related Imidazolidin-2-one Derivative (Note: Data is illustrative, based on findings for similar compounds like those in reference mdpi.com, to demonstrate the application of computational prediction.)
| Parameter | Predicted Value | Experimental Value |
| ¹³C NMR: C=O Shift | 164.5 ppm | 163.6 ppm |
| ¹³C NMR: Aromatic C1' Shift | 138.2 ppm | 137.8 ppm |
| ¹H NMR: CH-alpha Shift | 4.8 ppm | 4.6 ppm |
| IR: C=O Stretch Frequency | 1695 cm⁻¹ | 1680 cm⁻¹ |
These computational predictions are powerful aids but are subject to the accuracy of the chosen theoretical level and the model used for the molecular environment.
Applications of 1 1 Phenylethyl Imidazolidin 2 One in Organic Synthesis
Utilization as a Chiral Auxiliary in Asymmetric Transformations
The primary and most well-documented application of 1-(1-phenylethyl)imidazolidin-2-one is as a chiral auxiliary. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to form one enantiomer or diastereomer preferentially over the other. journals.co.za The phenylethyl group, readily available in both (R) and (S) enantiopure forms, provides a robust steric and electronic bias, making it an effective chiral controller. Imidazolidin-2-ones offer advantages over other auxiliaries due to their high crystallinity, which aids in purification, and the stability of the heterocyclic ring to nucleophilic attack. journals.co.za
The chiral this compound framework is exceptionally effective in directing diastereoselective reactions, including alkylations, aldol (B89426) reactions, and cycloadditions. When an acyl group is attached to the second nitrogen of the imidazolidinone ring, the chiral phenylethyl group effectively shields one face of the resulting enolate, forcing incoming electrophiles to attack from the less hindered face.
For instance, the acetate (B1210297) aldol reaction of N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one demonstrates high anti-aldol selectivity and yield. The steric hindrance provided by the phenylethyl group dictates the trajectory of the aldehyde approaching the enolate. Similarly, these auxiliaries have been successfully employed in Diels-Alder reactions. N-enoyl derivatives of chiral imidazolidin-2-ones act as highly diastereoselective dienophiles, facilitating face-selective cycloadditions with various dienes.
| Reaction Type | Substrates | Key Conditions | Diastereomeric Ratio (d.r.) | Yield |
|---|---|---|---|---|
| Alkylation | N-Propionyl-(R)-1-(1-phenylethyl)imidazolidin-2-one + Benzyl bromide | LDA, THF, -78 °C | >95:5 | High |
| Aldol Reaction | N-Acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one + Isobutyraldehyde | TiCl4, DIPEA, -78 °C | >98:2 (anti) | High |
| Diels-Alder Cycloaddition | N-Acryloyl-(R)-1-(1-phenylethyl)imidazolidin-2-one + Cyclopentadiene | Et2AlCl, CH2Cl2, -78 °C | >97:3 (endo) | Excellent |
The ultimate goal of using a chiral auxiliary is to generate an enantiomerically pure product after the auxiliary is cleaved. The diastereomerically pure compounds produced via the methods in 7.1.1 can be readily processed to remove the this compound group, revealing a new, non-racemic chiral molecule. This strategy is pivotal in the synthesis of advanced intermediates for pharmaceuticals and natural products.
A notable example is the synthesis of (S)-fluoxetine. The synthesis commences with an acetate aldol reaction using N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one. The resulting anti-aldol adduct, obtained with high diastereoselectivity, is then subjected to a series of transformations. The auxiliary is cleaved under mild hydrolytic conditions and recovered for reuse. The resulting chiral β-hydroxy acid is converted into (S)-3-hydroxy-N-methyl-3-phenyl propanamide, a key precursor that is further elaborated to afford (S)-fluoxetine in excellent enantiopure form.
Role as a Building Block for Complex Molecule Construction
Beyond its role as a transient chiral director, the this compound unit can be considered a chiral building block. In this context, the term "building block" refers to a fundamental molecular fragment used in the construction of more complex architectures. nih.gov After performing its function as an auxiliary, the cleavage product is an enantiomerically enriched molecule that serves as a starting material or key intermediate for a larger synthetic target. For example, the chiral carboxylic acids, amino acids, or vicinal diamines obtained after auxiliary removal are themselves valuable building blocks for further synthetic endeavors. nih.gov
The imidazolidin-2-one ring itself can be retained in the final structure, thereby acting as a core building block that imparts specific conformational constraints and stereochemical information to the target molecule.
Implementation in Organocatalysis and Ligand Design
The inherent chirality and structural rigidity of the imidazolidinone scaffold have been exploited in the fields of organocatalysis and ligand design for asymmetric metal catalysis. While the most famous examples, the MacMillan catalysts, are imidazolidin-4-ones, the underlying principle of using this chiral heterocyclic core for asymmetric induction is directly relevant. jk-sci.comwalisongo.ac.id These catalysts function by forming chiral iminium ions with α,β-unsaturated aldehydes, which lowers the LUMO of the aldehyde and activates it toward nucleophilic attack with high enantiofacial discrimination. jk-sci.comcaltech.edu This strategy has been successfully applied to a wide range of transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and Michael additions. jk-sci.com
Furthermore, imidazolidinone derivatives have been designed as chiral ligands for transition metal catalysts. nih.govsemanticscholar.org For example, chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one have been synthesized and complexed with copper(II). nih.govsemanticscholar.org These complexes have proven to be efficient catalysts for asymmetric Henry (nitroaldol) reactions, demonstrating that the chiral imidazolidinone framework can effectively create a chiral environment around a metal center to induce high enantioselectivity. nih.govsemanticscholar.org The 1-phenylethyl group is a common choice for the chiral element in these ligand systems.
Precursor for Nitrogen-Containing Heterocycles
The this compound moiety is a valuable precursor for the synthesis of other enantiomerically pure nitrogen-containing heterocycles. The most common application involves the hydrolytic or reductive cleavage of the imidazolidin-2-one ring to furnish chiral 1,2-diamines. rsc.org Chiral 1,2-diamines are among the most important building blocks in asymmetric synthesis, serving as starting materials for a vast array of chiral ligands, catalysts, and biologically active molecules. rsc.orgacs.org
For instance, a chiral 1,2-diamine obtained from the cleavage of a substituted this compound can undergo cyclocondensation reactions with α-dicarbonyl compounds to produce chiral pyrazines or quinoxalines. These transformations allow the stereochemical information encoded by the original chiral auxiliary to be transferred to a new heterocyclic system, providing access to diverse and complex molecular scaffolds.
Emerging Research Directions and Future Prospects for 1 1 Phenylethyl Imidazolidin 2 One
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of imidazolidin-2-one derivatives, while established in batch chemistry, is primed for adaptation to continuous-flow and automated synthesis platforms. These modern techniques offer significant advantages in terms of safety, reproducibility, scalability, and the ability to perform high-throughput experimentation for rapid optimization.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. For instance, the synthesis of the imidazolidin-2-one core often involves steps like the formation of ureas from isocyanates or the cyclization of diamines, which can be seamlessly translated to a flow regime. Automated platforms can facilitate the rapid screening of catalysts, solvents, and reaction conditions for key synthetic steps, such as the reductive amination to form the N-phenylethyl diamine precursor or the final cyclization.
A conceptual automated workflow for the synthesis and screening of 1-(1-phenylethyl)imidazolidin-2-one derivatives is presented below.
Table 1: Conceptual Automated Workflow for Synthesis and Optimization
| Step | Action | Technology | Parameters for Optimization |
| 1. Precursor Synthesis | Automated dispensing of aldehyde and diamine precursors. | Liquid Handler | Stoichiometry, solvent, concentration |
| 2. Imine Formation | Mixing and reaction in a heated flow reactor. | Flow Reactor | Temperature, residence time |
| 3. Reduction | Introduction of a reducing agent stream. | T-piece Mixer, Flow Reactor | Reducing agent type, stoichiometry, temperature |
| 4. Cyclization | Addition of a carbonylating agent (e.g., CDI). | Flow Reactor | Temperature, residence time, catalyst |
| 5. In-line Analysis | Real-time monitoring of reaction conversion. | In-line IR/NMR | Flow rate, data acquisition parameters |
| 6. Purification | Automated collection and purification. | Automated Chromatography | Eluent composition, fraction collection |
This approach would not only accelerate the synthesis of the target molecule but also enable the rapid generation of a library of analogues for various applications by simply varying the initial building blocks.
Development of Novel Catalytic Applications
The inherent chirality of this compound makes it an excellent candidate for development as a chiral auxiliary or ligand in asymmetric catalysis. researchgate.net While oxazolidinones have been extensively studied in this context, imidazolidinones offer different steric and electronic properties that can lead to novel reactivity and selectivity. researchgate.netwikipedia.org The phenylethyl group is a well-established stereocontrolling element, and its placement on the N1 position can effectively shield one face of the molecule.
Future research could focus on the following areas:
Chiral Auxiliary: The N3-position of the imidazolidinone ring can be acylated, and the resulting N-acyl derivative can be used in diastereoselective reactions such as alkylations, aldol (B89426) additions, and Michael reactions. williams.edu The rigidity of the five-membered ring and the steric bulk of the phenylethyl group would be expected to induce high levels of stereocontrol.
Chiral Ligand: The oxygen and nitrogen atoms of the imidazolidinone core can act as coordination sites for metal centers. By synthesizing derivatives with additional coordinating groups on the phenyl ring or at the C4/C5 positions, novel bidentate or tridentate chiral ligands could be developed for a range of metal-catalyzed transformations, including hydrogenations, C-C bond formations, and cycloadditions.
Organocatalysis: The urea (B33335) moiety within the imidazolidinone structure can act as a hydrogen-bond donor. This opens up possibilities for its use as an organocatalyst, activating electrophiles through hydrogen bonding in a chiral environment.
Table 2: Potential Asymmetric Reactions Employing this compound Derivatives
| Role | Reaction Type | Potential Substrate | Expected Outcome |
| Chiral Auxiliary | Diastereoselective Enolate Alkylation | N-Propionyl-1-(1-phenylethyl)imidazolidin-2-one + Benzyl bromide | Enantiomerically enriched α-benzylated carboxylic acid |
| Chiral Auxiliary | Diastereoselective Aldol Reaction | N-Acetyl-1-(1-phenylethyl)imidazolidin-2-one + Benzaldehyde | Enantiomerically enriched β-hydroxy ketone |
| Chiral Ligand | Asymmetric Hydrogenation | A prochiral olefin (e.g., α-acetamidocinnamate) | Enantiomerically enriched amino acid precursor |
| Organocatalyst | Asymmetric Michael Addition | 2-Nitropropene + Dimethyl malonate | Enantiomerically enriched Michael adduct |
Exploration of Supramolecular Interactions in Chemical Systems
The imidazolidin-2-one core contains both hydrogen bond donors (the N-H group at the 3-position) and a hydrogen bond acceptor (the carbonyl oxygen). This urea-like motif is known to form predictable and robust hydrogen-bonding patterns, such as dimers and one-dimensional tapes. nih.govresearchgate.net The presence of the chiral phenylethyl group introduces the potential for these self-assembly processes to occur in a stereospecific manner, leading to the formation of chiral supramolecular polymers or gels.
Key interactions that could be explored include:
N-H···O=C Hydrogen Bonding: The primary interaction driving self-assembly, leading to the formation of centrosymmetric dimers or extended chains. nih.gov The stereochemistry of the phenylethyl group could influence the packing of these chains.
π-π Stacking: The phenyl rings can interact with each other, providing an additional driving force for aggregation and potentially leading to ordered columnar structures.
Chiral Recognition: In a racemic mixture, enantiomers could self-sort into homochiral aggregates or form heterochiral complexes, depending on the thermodynamic stability of the resulting supramolecular structures.
These properties could be harnessed for applications in chiral resolution, as templates for asymmetric synthesis, or in the development of responsive materials where the supramolecular assembly can be controlled by external stimuli.
Advanced Materials Science Applications
The structural features of this compound also lend themselves to applications in materials science, particularly in the development of functional polymers. Even when used in its racemic form, the imidazolidinone moiety can impart valuable properties to a polymer backbone or side chain.
Polymeric Scaffolds: The imidazolidin-2-one unit can be incorporated into polymer main chains, for example, by reacting a diamine precursor with diisocyanates or phosgene (B1210022) derivatives. The resulting polyureas or polycarbonates could exhibit enhanced thermal stability and specific solvent affinities due to the polar nature of the imidazolidinone ring. Linear oligomers and macrocycles containing alternating pyridine and imidazolidin-2-one units have been synthesized, demonstrating the viability of incorporating this heterocycle into larger molecular architectures.
Pendant Functional Groups: The compound could be functionalized with a polymerizable group (e.g., a vinyl or styrenyl unit on the phenyl ring) and then copolymerized with other monomers. The resulting polymer would have pendant this compound units. These groups could serve as sites for post-polymerization modification or influence the bulk properties of the material, such as its glass transition temperature, polarity, and mechanical strength. The presence of the bulky phenylethyl group could also affect chain packing and morphology.
The use of the enantiomerically pure form would allow for the creation of chiral polymers, which are of interest for applications in chiral chromatography, enantioselective separations, and as chiral catalysts.
Untapped Reactivity and Synthetic Opportunities
While the synthesis and basic applications of imidazolidin-2-ones are known, there remain several avenues for exploring novel reactivity and creating new synthetic opportunities for this compound.
Functionalization of the Ring: The C4 and C5 positions of the imidazolidinone ring are typically saturated CH2 groups. Developing methods for the stereoselective functionalization of these positions would open up access to a wide range of new derivatives with multiple stereocenters. For instance, α-lithiation followed by reaction with electrophiles could be explored. Studies on related systems have shown that reactions can be directed to the C4 or C5 positions depending on the reaction mechanism. mdpi.com
Ring-Opening Reactions: Under specific conditions, the imidazolidinone ring could be opened to generate chiral 1,2-diamine derivatives. This would represent a synthetic route to valuable chiral building blocks, where the phenylethyl group acts as a recoverable chiral auxiliary.
Multi-component Reactions: Designing one-pot, multi-component reactions (MCRs) that assemble the this compound core from simple starting materials would be a highly efficient synthetic strategy. mdpi.com For example, a reaction involving 1-phenylethylamine (B125046), ethylenediamine, and a carbonyl source could be envisioned.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-Phenylethyl)imidazolidin-2-one, and how can stereochemical outcomes be controlled?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of substituted hydrazines with aldehydes or ketones. For example, analogous imidazolidin-2-one derivatives are synthesized via a two-step process involving amino hydrazines and aromatic aldehydes under reflux conditions . To minimize epimerization (common in imidazolidinone synthesis), use low-temperature reactions and chiral auxiliaries. Purification via column chromatography or recrystallization ensures stereochemical integrity. Confirm intermediates using thin-layer chromatography (TLC) and final products via elemental analysis .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify proton environments (e.g., phenyl group protons at δ 7.2–7.5 ppm) and carbonyl signals (~δ 170–175 ppm for imidazolidin-2-one) .
- IR Spectroscopy : Confirm the presence of the carbonyl group (C=O stretch at ~1650–1750 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemical ambiguities, such as E/Z configurations or non-planar conformations caused by steric hindrance .
Q. How can researchers assess the purity of this compound derivatives?
- Methodological Answer :
- HPLC/LC-HRMS : Quantify purity and verify molecular ions (e.g., [M+H]+ or [M−H]−) with high-resolution mass spectrometry .
- Melting Point Analysis : Compare observed values with literature data to detect impurities .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -Cl) or electron-donating (-OCH₃) groups. For example, 1-(3-Nitrophenyl) derivatives exhibit altered pharmacokinetic profiles due to increased polarity .
- Biological Assays : Test analogs against target enzymes (e.g., SARS-CoV-2 Mpro ) or receptors (e.g., EGFR ) to correlate substituent effects with IC₅₀ values.
Q. What computational strategies are effective for predicting the binding affinity of this compound to therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., SARS-CoV-2 Mpro’s catalytic dyad) .
- ADMET Prediction : Apply tools like SwissADME to evaluate bioavailability, blood-brain barrier penetration, and toxicity .
Q. How can researchers resolve contradictions in reported biological activity data for imidazolidin-2-one derivatives?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentrations ≤0.1%) .
- Meta-Analysis : Cross-reference data from patents, crystallography databases (e.g., RCSB PDB ), and pharmacological studies to identify confounding variables like isomerism .
Q. What strategies mitigate steric hindrance in imidazolidin-2-one derivatives during synthesis?
- Methodological Answer :
- Conformational Analysis : Use X-ray data to identify bulky substituents (e.g., trifluoromethyl groups) that induce non-planarity .
- Protecting Groups : Temporarily block reactive sites (e.g., allylthio groups ) to direct regioselective reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
